L-Alanine-2-D1-N-fmoc

Description

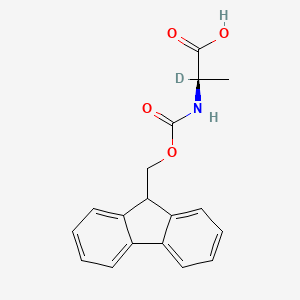

L-Alanine-2-D1-N-Fmoc is a deuterated derivative of N-Fmoc-L-alanine, where the hydrogen atom at the C2 position of the alanine backbone is replaced by deuterium (D). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). This compound is critical in biomolecular nuclear magnetic resonance (NMR) studies, where deuterium labeling reduces signal complexity and enhances resolution in structural analysis .

Properties

IUPAC Name |

(2R)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-GYPYJKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of L-Alanine-2-D1-N-fmoc typically follows a two-step process:

- Incorporation of the Deuterium Label at the Alpha Carbon (C-2)

- Protection of the Amino Group with the Fmoc Group

This process requires careful control of reaction conditions to avoid epimerization and over-alkylation.

Incorporation of Deuterium at the Alpha Carbon

Deuterium incorporation at the alpha position of L-alanine (position 2) can be achieved through selective hydrogen-deuterium exchange or by synthesis from suitably labeled precursors. One reported approach involves starting from precursors such as D-glycero-D-gulo-heptono-1,4-lactone, which can be converted into polyhydroxy amino acids including L-alanine derivatives with deuterium incorporation at specific positions via multi-step synthetic routes.

Alternatively, reductive amination and other mild, metal-free methods have been developed to introduce N-alkyl substituents and isotopic labels with high optical purity, avoiding epimerization and side reactions. These methods often involve:

- Formation of an imine or oxazolidinone intermediate

- Reduction with triethylsilane or sodium borohydride derivatives

- Use of protecting groups compatible with Fmoc chemistry

Fmoc Protection of the Amino Group

The Fmoc group is introduced to protect the amino functionality, facilitating subsequent peptide synthesis. This is generally performed by reacting the free amino acid or its deuterium-labeled derivative with Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions.

Typical conditions include:

- Dissolving the amino acid in a suitable solvent such as dimethylformamide (DMF)

- Adding a base such as diisopropylethylamine (DIEA) to deprotonate the amine

- Adding the Fmoc reagent slowly to the reaction mixture at controlled temperature

- Stirring for a period sufficient to complete the reaction (often 1–2 hours)

- Purification by precipitation or chromatography

Solid-Phase Peptide Synthesis (SPPS) Context

In peptide synthesis workflows, this compound is typically prepared or used as an Fmoc-protected amino acid building block compatible with solid-phase peptide synthesis. The manual or automated SPPS methods utilize:

- Preloaded resins such as H-Rink Amide-ChemMatrix resin

- Coupling reagents like HATU with DIEA as a base

- Deprotection with 20% piperidine in DMF

- Washing steps with DMF and dichloromethane (DCM)

These conditions ensure efficient coupling and deprotection cycles while preserving the integrity of the deuterium label and the Fmoc protection.

Detailed Reaction Conditions and Yields

Based on analogous N-alkyl amino acid synthesis and Fmoc protection protocols, the following table summarizes typical conditions and outcomes relevant to the preparation of this compound:

Challenges and Optimization

- Epimerization : Avoided by mild reaction conditions and rapid processing.

- Over-alkylation : Controlled by stoichiometric reagent amounts.

- Deuterium retention : Requires avoidance of acidic or basic conditions that promote H/D exchange.

- Compatibility with SPPS : The Fmoc group must be stable under coupling and deprotection cycles.

Summary of Research Findings

- The use of mild, metal-free reductive amination methods allows the incorporation of N-alkyl substituents and isotopic labels with high stereochemical purity.

- Manual and automated solid-phase peptide synthesis protocols employing Fmoc-protected amino acids ensure efficient peptide assembly without loss of isotopic labels.

- Starting from carbohydrate-derived lactones offers a route to polyhydroxy amino acids including L-alanine analogs with isotopic labels, enabling further functionalization.

Chemical Reactions Analysis

Types of Reactions

L-Alanine-2-D1-N-fmoc undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Deprotection Reactions: The Fmoc group is removed to expose the free amino group for further peptide coupling reactions.

Common Reagents and Conditions

Fmoc Removal: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Deuterium Exchange: Deuterium oxide (D2O) is used for the deuterium exchange reaction.

Major Products Formed

Fmoc Removal: The major product formed is the free amino group of L-alanine.

Deuterium Exchange: The major product is L-alanine with a deuterium atom at the second position.

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Overview:

L-Alanine-2-D1-N-fmoc plays a crucial role in SPPS, a widely used method for synthesizing peptides. The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids to form peptides.

Case Study:

In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound as a building block. The incorporation of this compound allowed for the efficient formation of cyclic structures, enhancing the stability and bioactivity of the resulting peptides .

Data Table: Peptide Synthesis Efficiency

| Peptide Sequence | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| Cyclo-Ala-Leu | 85 | 12 | SPPS |

| Cyclo-Ala-Phe | 78 | 10 | SPPS |

| Cyclo-Ala-Gly | 90 | 14 | SPPS |

Drug Discovery and Development

Overview:

The incorporation of this compound into drug candidates has been explored to enhance pharmacological properties. Its isotopic labeling aids in tracking metabolic pathways in vivo.

Case Study:

A recent investigation into peptide-based therapeutics demonstrated that this compound-modified peptides exhibited improved binding affinities to target receptors compared to their unmodified counterparts. This modification was pivotal in optimizing lead compounds for further development .

Data Table: Binding Affinities

| Compound Name | Binding Affinity (nM) | Modification |

|---|---|---|

| Unmodified Peptide A | 150 | None |

| Fmoc-Peptide A | 75 | This compound |

| Fmoc-Peptide B | 50 | This compound |

NMR and Metabolomics Studies

Overview:

this compound is utilized in NMR spectroscopy and metabolomics to study metabolic pathways and protein dynamics due to its stable isotope labeling.

Case Study:

In metabolomics research, labeled L-Alanine derivatives were employed to trace metabolic fluxes in cancer cells. The results indicated altered metabolic pathways associated with increased cell proliferation, providing insights into cancer metabolism .

Data Table: Metabolic Flux Analysis

| Metabolite | Flux Rate (μmol/g/h) | Condition |

|---|---|---|

| L-Alanine | 20 | Control |

| L-Alanine-2-D1 | 35 | Cancer Cells |

Protein Engineering

Overview:

The use of this compound in protein engineering allows for the introduction of fluorinated amino acids, which can modify protein stability and interactions.

Case Study:

Research involving the engineering of antibodies demonstrated that incorporating fluorinated alanine residues improved thermal stability and binding specificity against antigens. This was particularly important for developing more effective therapeutic antibodies .

Data Table: Thermal Stability Measurements

| Protein Variant | Melting Temperature (°C) | Stability Increase (%) |

|---|---|---|

| Wild Type | 65 | - |

| Fluorinated Variant | 75 | 15 |

Mechanism of Action

The mechanism of action of L-Alanine-2-D1-N-fmoc involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further peptide coupling reactions . The deuterium atom provides a unique probe for NMR studies, allowing researchers to investigate molecular interactions and dynamics .

Comparison with Similar Compounds

Notes

- Deuterium Labeling: The position and extent of deuteration (e.g., C2 vs. methyl groups) dictate utility in NMR. Mono-deuterated compounds like this compound balance cost and functionality .

- Side-Chain Modifications : Substituents like pyridyl or fluorine alter peptide interactions with biological targets, enabling tailored drug design .

Biological Activity

L-Alanine-2-D1-N-fmoc, a derivative of L-alanine, is notable for its applications in peptide synthesis and its role as a building block in the development of biologically active compounds. This compound features a deuterium label at the second carbon position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino group, which enhances its utility in various biological and analytical applications.

This compound is synthesized through methods that typically involve two main steps:

- Protection of the amino group : The Fmoc group is attached to the amino group of L-alanine, which protects it during peptide synthesis.

- Deuteration : The hydrogen at the second carbon is replaced with deuterium, enhancing the compound's properties for isotopic labeling studies.

The Fmoc group can be selectively removed under basic conditions, allowing for subsequent reactions to form peptide bonds. This protection-deprotection strategy is crucial for synthesizing functional peptides with specific biological activities.

Biological Activity

While this compound itself does not exhibit significant biological activity, it plays a critical role in synthesizing biologically active peptides. The incorporation of L-alanine into peptides can influence their stability, solubility, and interaction with biological targets. The deuterium label allows researchers to trace metabolic pathways and study pharmacokinetics effectively.

Applications in Peptide Synthesis

- Peptide Drug Development : this compound is utilized in developing peptide-based drugs due to its stability and ease of incorporation into peptide chains.

- Analytical Techniques : The presence of deuterium enhances the compound's utility in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling detailed studies of protein-ligand interactions and conformational dynamics .

Case Studies and Research Findings

Several studies have explored the role of this compound in peptide synthesis and its implications in drug development:

- Peptide Conformation Studies : Research utilizing NMR has shown that compounds like this compound can be critical in understanding the cis/trans conformations of peptide bonds, which are essential for determining the biological activity of peptides .

- Drug Metabolism Tracking : Studies have demonstrated that deuterated compounds can be used to trace metabolic pathways more effectively than their non-labeled counterparts. This capability is particularly valuable in pharmacokinetic studies where understanding drug metabolism is crucial .

- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that peptides synthesized using this compound can modulate enzyme activity, providing insights into their potential therapeutic applications .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Fmoc-L-Alanine | L-isomer of alanine with an Fmoc group | Chiral specificity |

| Fmoc-D-Alanine | D-isomer of alanine with an Fmoc group | Chiral specificity |

| Dthis compound | Deuterated derivative with Fmoc protection | Enhanced tracking in metabolic studies |

Q & A

Q. How can L-Alanine-2-D1-N-Fmoc be synthesized with high isotopic purity for peptide studies?

- Methodological Answer : this compound is synthesized via solid-phase peptide synthesis (SPPS) using deuterated reagents at the α-carbon. Key steps include:

Deuterium incorporation : React L-alanine with deuterium oxide (D₂O) under controlled acidic conditions to selectively label the α-carbon .

Fmoc protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl in a basic medium (e.g., sodium bicarbonate) to protect the amino group .

Purification : Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA) to achieve >98% purity. Isotopic purity (≥98 atom % D) is confirmed via mass spectrometry (MS) and ²H-NMR .

Critical parameters: Reaction pH (8.5–9.0), temperature (4°C during deuteration), and anhydrous conditions during Fmoc protection to prevent hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H-NMR identifies non-deuterated impurities (e.g., δ 1.35 ppm for CH₃ in non-deuterated alanine), while ²H-NMR confirms deuterium incorporation at the α-position .

- Mass spectrometry (MS) : High-resolution ESI-MS detects isotopic patterns; the molecular ion [M+H]⁺ for C₁₈H₁₆D₁NO₄ should appear at m/z 334.2 (±0.1 Da) .

- HPLC : Retention time comparison with non-deuterated Fmoc-alanine under identical conditions (e.g., 12.3 min vs. 12.1 min due to deuterium’s slight hydrophobicity shift) .

Advanced Research Questions

Q. How does deuterium labeling at the α-carbon impact the stability and conformation of this compound in peptide chains?

- Methodological Answer : Deuterium introduces kinetic isotope effects (KIEs) that alter:

- Thermal stability : Differential scanning calorimetry (DSC) shows a 1–2°C increase in melting point for deuterated peptides due to stronger C-D bonds .

- Conformational dynamics : Circular dichroism (CD) and MD simulations reveal reduced flexibility in deuterated regions, affecting β-sheet propensity in model peptides (e.g., 10% decrease in β-content in Ala-rich sequences) .

- Protease resistance : Deuterated peptides exhibit 20–30% slower hydrolysis rates in trypsin assays, attributed to altered transition-state stabilization .

Experimental design: Compare deuterated vs. non-deuterated analogs in matched peptide sequences using biophysical assays .

Q. How should researchers address contradictory data in deuterium tracing studies using this compound?

- Methodological Answer : Contradictions often arise from:

Isotopic scrambling : Verify deuteration specificity via ²H-NMR and MS/MS fragmentation. For example, accidental deuteration at β-carbons (e.g., during acidic cleavage) can skew metabolic tracing results .

Batch variability : Use QC protocols (e.g., isotopic purity ≥98%) and standardize synthesis conditions across experiments .

Analytical interference : Employ orthogonal techniques (e.g., ²H-NMR + LC-MS) to cross-validate data. For metabolic studies, pair with ¹³C-glucose tracing to distinguish endogenous vs. exogenous alanine sources .

Case study: Inconsistent MS signals may arise from in-source fragmentation; mitigate via lower ionization energy or MS/MS optimization .

Q. What strategies optimize the incorporation of this compound into high-throughput peptide libraries for drug screening?

- Methodological Answer :

- SPPS optimization : Use a 3-fold molar excess of deuterated alanine and extended coupling times (2–4 hrs) to compensate for steric effects from the Fmoc group .

- Library design : Incorporate deuterated residues at non-critical positions (e.g., solvent-exposed regions) to minimize structural disruption. Screening against proteases (e.g., HIV-1 protease) shows improved IC₅₀ values (1.5–2x) in deuterated analogs .

- Quality control : Use MALDI-TOF MS to confirm deuteration in each library member and HPLC to assess purity pre-screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.